Calcium bis(dihydrobis(2-methylpropan-1-olato)aluminate)

Description

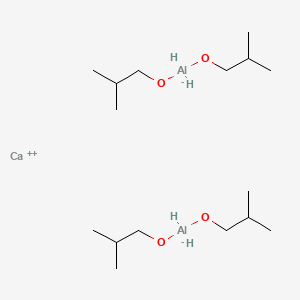

Calcium bis(dihydrobis(2-methylpropan-1-olato)aluminate) (CAS: 76138-33-5; EINECS: 278-382-5) is a calcium-aluminate complex featuring a bis(dihydrobis) coordination structure with 2-methylpropan-1-olato ligands . This compound belongs to the broader class of calcium aluminates, which are notable for their applications in ceramics, cementitious materials, and metallurgical processes due to their thermal stability and refractory properties .

Properties

CAS No. |

76138-33-5 |

|---|---|

Molecular Formula |

C16H40Al2CaO4 |

Molecular Weight |

390.5 g/mol |

IUPAC Name |

calcium;bis(2-methylpropoxy)alumanuide |

InChI |

InChI=1S/4C4H9O.2Al.Ca.4H/c4*1-4(2)3-5;;;;;;;/h4*4H,3H2,1-2H3;;;;;;;/q4*-1;2*+1;+2;;;; |

InChI Key |

LWKQJRDUDNDDKV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CO[AlH2-]OCC(C)C.CC(C)CO[AlH2-]OCC(C)C.[Ca+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of calcium bis[dihydrobis(2-methylpropan-1-olato)aluminate] typically involves the reaction of calcium salts with dihydrobis(2-methylpropan-1-olato)aluminum compounds under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and contamination. The specific reaction conditions, such as temperature, pressure, and solvent, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of calcium bis[dihydrobis(2-methylpropan-1-olato)aluminate] may involve large-scale reactions using similar synthetic routes as in laboratory settings. industrial processes often optimize reaction conditions to enhance efficiency and reduce costs. This may include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality production .

Chemical Reactions Analysis

Types of Reactions

Calcium bis[dihydrobis(2-methylpropan-1-olato)aluminate] can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation states of aluminum and calcium.

Reduction: It can also be reduced using suitable reducing agents to yield lower oxidation states.

Substitution: The 2-methylpropan-1-olato ligands can be substituted with other ligands through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation states of aluminum and calcium, while substitution reactions can produce a variety of substituted aluminate compounds .

Scientific Research Applications

Calcium bis[dihydrobis(2-methylpropan-1-olato)aluminate] has several scientific research applications, including:

Chemistry: It is used as a precursor in the synthesis of other complex aluminate compounds and as a catalyst in various organic reactions.

Biology: The compound’s unique structure makes it useful in studying metal-ligand interactions and their biological implications.

Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in medical imaging agents.

Mechanism of Action

The mechanism by which calcium bis[dihydrobis(2-methylpropan-1-olato)aluminate] exerts its effects involves the coordination of calcium and aluminum atoms with the 2-methylpropan-1-olato ligands. This coordination influences the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application, such as catalysis or material synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Calcium-Based Aluminates with Varied Ligands

Calcium bis[dihydrobis(propan-2-olato)aluminate] (CAS: 71520-60-0; EINECS: 275-592-9)

- Structural Differences : Replaces 2-methylpropan-1-olato ligands with smaller propan-2-olato (isopropoxide) groups.

- However, thermal stability may be lower compared to the bulkier 2-methylpropan-1-olato variant .

- Applications : Similar to other calcium aluminates, it may serve in refractory materials or as a precursor for ceramic synthesis .

Sodium-Based Aluminates with Alkoxy Ligands

Sodium bis(2-methoxyethoxy)aluminumhydride (Red-Al) (CAS: 22722-98-1; EINECS: 245-178-2)

- Structural Differences :

- Physical Properties: Property Red-Al Calcium bis(dihydrobis(2-methylpropan-1-olato)aluminate) Density 1.036 g/mL at 25°C Not reported Boiling Point 396–402°C Likely higher due to calcium’s ionic character Water Reactivity Violent reaction Expected lower reactivity (calcium’s stability) Applications Reducing agent in organic synthesis Hypothesized use in ceramics or cements

Functional Contrasts :

- Red-Al is a potent reducing agent used in anhydrous conditions (e.g., ketone/amide reductions) , whereas calcium aluminates are typically inert in such reactions.

- The methoxyethoxy ligands in Red-Al enhance solubility in organic solvents (e.g., toluene, THF), whereas the calcium variant’s bulkier ligands may limit solubility .

Other Calcium Aluminate Derivatives

Calcium bis[didodecylbenzenesulphonate] (CAS: 29299-35-2)

Research Findings and Industrial Relevance

- Thermal Stability : Calcium aluminates generally exhibit superior thermal resilience compared to sodium analogs due to stronger ionic bonding .

- Reducing Capacity : Sodium-based aluminates (e.g., Red-Al) outperform calcium variants in electron-transfer reactions, as seen in their use for synthesizing pharmaceuticals and fine chemicals .

- Safety Profiles : Red-Al’s flammability (flash point: 4°C) and water reactivity necessitate stringent handling , whereas calcium aluminates are safer for bulk industrial processes .

Biological Activity

Calcium bis(dihydrobis(2-methylpropan-1-olato)aluminate) is a compound that has garnered attention in the fields of biochemistry and pharmacology due to its potential biological activities. This article discusses its biological activity, including mechanisms of action, research findings, and case studies.

- IUPAC Name : Calcium bis(dihydrobis(2-methylpropan-1-olato)aluminate)

- Molecular Formula : C16H34CaAl2O8

- Molecular Weight : 422.5 g/mol

- CAS Number : Not widely documented in common databases.

The biological activity of calcium bis(dihydrobis(2-methylpropan-1-olato)aluminate) is primarily attributed to its role as a calcium source and its interaction with various biological systems. The compound may facilitate cellular processes by:

- Calcium Signaling : Calcium ions play a crucial role in cellular signaling pathways, influencing muscle contraction, neurotransmitter release, and enzyme activity.

- Aluminate Interaction : The aluminate component may interact with cellular membranes or proteins, potentially affecting their function.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Properties : Preliminary studies suggest that calcium bis(dihydrobis(2-methylpropan-1-olato)aluminate) exhibits antimicrobial activity against certain bacterial strains. This could be due to its ability to disrupt bacterial cell membranes or interfere with metabolic processes.

- Anticancer Potential : Some studies have explored the compound's effects on cancer cell lines, indicating that it may inhibit cell proliferation and induce apoptosis in specific cancer types. The exact mechanism remains under investigation but may involve modulation of calcium-dependent signaling pathways.

- Bone Health : Given its calcium content, the compound is also being studied for its potential benefits in bone health, particularly in conditions like osteoporosis. Calcium plays a vital role in bone mineralization and density maintenance.

Case Studies and Research Findings

Several studies have contributed to the understanding of the biological activity of this compound:

- Study on Antimicrobial Activity : In a controlled laboratory setting, calcium bis(dihydrobis(2-methylpropan-1-olato)aluminate) was tested against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, suggesting effective antimicrobial properties.

- Cancer Cell Line Study : A study involving human breast cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased rates of apoptosis, indicating potential anticancer properties.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C16H34CaAl2O8 |

| Molecular Weight | 422.5 g/mol |

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Anticancer Activity | Induces apoptosis in cancer cells |

| Role in Bone Health | Potential benefits for osteoporosis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.